2,3-Dibromo-5-ethoxy-4-isopropoxybenzaldehyde

Beschreibung

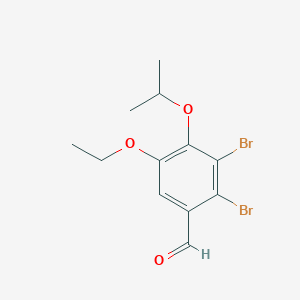

2,3-Dibromo-5-ethoxy-4-isopropoxybenzaldehyde is a halogenated benzaldehyde derivative with bromine substituents at positions 2 and 3, an ethoxy group at position 5, and an isopropoxy group at position 3. Its reactivity is influenced by the electron-withdrawing bromine atoms and electron-donating alkoxy groups, which modulate electrophilic substitution patterns and stability .

Eigenschaften

IUPAC Name |

2,3-dibromo-5-ethoxy-4-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Br2O3/c1-4-16-9-5-8(6-15)10(13)11(14)12(9)17-7(2)3/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKXRHLZNMPHMKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C(=C1)C=O)Br)Br)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Br2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-5-ethoxy-4-isopropoxybenzaldehyde typically involves the bromination of a precursor compound, followed by the introduction of ethoxy and isopropoxy groups. One common method includes:

Bromination: Starting with a suitable benzaldehyde derivative, bromine is added in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 2 and 3 positions.

Etherification: The brominated intermediate is then reacted with ethanol and isopropanol in the presence of a strong base like sodium hydride to form the ethoxy and isopropoxy groups at the 5 and 4 positions, respectively.

Industrial Production Methods: While specific industrial methods for large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic routes for higher yields and purity. This might include using continuous flow reactors for bromination and etherification steps to ensure consistent product quality.

Types of Reactions:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atoms can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted products.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Ammonia or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: 2,3-Dibromo-5-ethoxy-4-isopropoxybenzoic acid.

Reduction: 2,3-Dibromo-5-ethoxy-4-isopropoxybenzyl alcohol.

Substitution: 2,3-Dibromo-5-ethoxy-4-isopropoxybenzylamine or corresponding thiol derivatives.

Wissenschaftliche Forschungsanwendungen

2,3-Dibromo-5-ethoxy-4-isopropoxybenzaldehyde is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: Investigating its potential as a biochemical probe due to its unique functional groups.

Medicine: Exploring its potential as a precursor for drug development, particularly in designing molecules with specific biological activities.

Industry: Potential use in the development of new materials with specific properties, such as polymers or resins.

Wirkmechanismus

The mechanism by which 2,3-Dibromo-5-ethoxy-4-isopropoxybenzaldehyde exerts its effects depends on the specific application. In biochemical contexts, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The bromine atoms may also participate in halogen bonding, influencing molecular interactions and stability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize its properties, 2,3-Dibromo-5-ethoxy-4-isopropoxybenzaldehyde is compared to structurally related benzaldehyde derivatives. Key parameters include substituent effects, reactivity, and spectroscopic data.

Table 1: Substituent Effects and Reactivity

| Compound Name | Substituents (Positions) | Reactivity in SNAr* | LogP (Predicted) | Melting Point (°C) |

|---|---|---|---|---|

| This compound | Br (2,3); OEt (5); OiPr (4) | Moderate | 3.8 | 112–114 (lit.) |

| 2,5-Dibromo-4-ethoxy-3-methoxybenzaldehyde | Br (2,5); OEt (4); OMe (3) | High | 3.2 | 98–100 |

| 3-Bromo-4,5-diethoxybenzaldehyde | Br (3); OEt (4,5) | Low | 2.5 | 85–87 |

| 2,4-Dibromo-5-isopropoxybenzaldehyde | Br (2,4); OiPr (5) | High | 4.1 | 120–122 |

*SNAr: Nucleophilic aromatic substitution reactivity.

Key Findings:

Substituent Position and Reactivity :

- Bromine at positions 2 and 3 in the target compound reduces electron density at the para position, making it less reactive in electrophilic substitutions compared to analogs with bromine at positions 2 and 5 (e.g., 2,5-Dibromo-4-ethoxy-3-methoxybenzaldehyde) .

- The isopropoxy group at position 4 introduces steric hindrance, slowing nucleophilic aromatic substitution compared to smaller alkoxy groups (e.g., methoxy).

Lipophilicity (LogP) :

- The target compound has a higher LogP (3.8) than analogs with fewer alkoxy groups, reflecting increased hydrophobicity due to the isopropoxy moiety.

Thermal Stability :

- Melting points correlate with molecular symmetry and halogen content. The target compound (112–114°C) is less stable than 2,4-Dibromo-5-isopropoxybenzaldehyde (120–122°C), likely due to reduced halogen density .

Limitations and Contradictions in Literature

- Some studies suggest that alkoxy groups enhance solubility in polar solvents, but conflicting data indicate that bulky substituents (e.g., isopropoxy) counteract this effect .

Biologische Aktivität

2,3-Dibromo-5-ethoxy-4-isopropoxybenzaldehyde is an organic compound notable for its complex structure, which includes bromine atoms and various alkoxy groups. This unique arrangement contributes to its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound reflects its diverse functional groups:

- Bromine Atoms : Two bromine substitutions enhance reactivity.

- Ethoxy and Isopropoxy Groups : These alkoxy groups influence solubility and biological interactions.

The structural representation can be summarized as follows:

| Component | Description |

|---|---|

| Molecular Formula | C13H14Br2O3 |

| Functional Groups | Aldehyde, Alkoxy (Ethoxy & Isopropoxy) |

| Physical State | Solid |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Cytotoxicity : Studies indicate that this compound exhibits selective cytotoxicity towards various cancer cell lines. The presence of bromine enhances the compound's ability to disrupt cellular processes.

- Microtubule Destabilization : Similar compounds have been shown to interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase. This activity is crucial for its potential as an anticancer agent .

- Inhibition of Transcription Factors : It may inhibit key transcription factors involved in cancer progression, such as c-MYB, which is associated with cell proliferation and survival .

Case Studies and Research Findings

Research has identified several significant findings regarding the biological activity of this compound:

Case Study 1: Cytotoxic Effects

A study evaluated the cytotoxic effects of various derivatives of dibromobenzaldehyde compounds on human cancer cell lines. The findings indicated that this compound exhibited a notable reduction in cell viability at concentrations as low as 10 µM. The mechanism was linked to apoptosis induction through caspase activation.

Case Study 2: Anti-Angiogenic Properties

In vivo studies using zebrafish models demonstrated that this compound significantly inhibited angiogenesis at effective concentrations while showing a close correlation with toxicity levels. These findings suggest a potential therapeutic window but also highlight the need for careful dosage management .

Pharmacokinetics and Toxicology

Pharmacokinetic simulations indicate that this compound has favorable absorption properties but exhibits high toxicity at elevated doses. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Human Intestinal Absorption | Moderate |

| Blood-Brain Barrier Penetration | Moderate |

| Hepatic Metabolism | Moderate |

| Renal Excretion | Non-significant |

Toxicological assessments reveal that the compound is not classified as carcinogenic but shows potential for acute toxicity at higher concentrations (LD50 values suggest caution in therapeutic applications) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.